molecular formula C16H19N3OS B3833484 4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide

4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide

Cat. No.: B3833484
M. Wt: 301.4 g/mol
InChI Key: GYCNFDJQGXTAHV-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The starting material, 4-methylaniline, is reacted with a suitable acylating agent to form the corresponding anilino derivative.

    Condensation Reaction: The anilino derivative is then subjected to a condensation reaction with thiophene-2-carbaldehyde under basic conditions to form the Schiff base.

    Amidation: The Schiff base is further reacted with butanoyl chloride in the presence of a base to yield the final product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide can be compared with similar compounds such as:

    4-(2-(3-chloro-2-methylanilino)(oxo)ac)carbohydrazonoyl-2-ethoxy-phenyl benzoate: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    3-[(3-hydrazino-3-oxopropyl)anilino]- and 3-[(3-hydrazino-3-oxopropyl)-4-methylanilino]propane hydrazides: These compounds have similar aniline derivatives but differ in their hydrazide functional groups.

The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-13-6-8-14(9-7-13)17-10-2-5-16(20)19-18-12-15-4-3-11-21-15/h3-4,6-9,11-12,17H,2,5,10H2,1H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCNFDJQGXTAHV-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide
Reactant of Route 2
Reactant of Route 2
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide
Reactant of Route 3
Reactant of Route 3
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide
Reactant of Route 4
Reactant of Route 4
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide
Reactant of Route 5
Reactant of Route 5
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide
Reactant of Route 6
Reactant of Route 6
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.